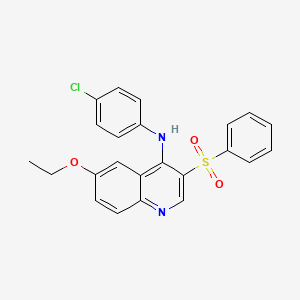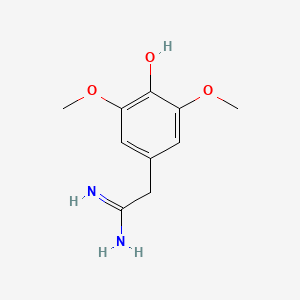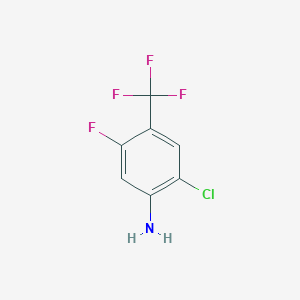
N-(4-chlorophenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine” is a quinoline derivative. Quinoline derivatives are a type of heterocyclic compound that have been found in a large variety of naturally occurring compounds and also chemically useful molecules having diverse biological activities .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. One common method involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the specific substituents attached to the quinoline ring. These reactions can include various types of substitution reactions, as well as reactions with different reagents to form new compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Approaches
Researchers have developed various synthetic methods for quinoline derivatives, emphasizing the importance of substituent effects on chemical reactivity and properties. For example, the synthesis of quinolinic aminoxyls has shown that structures similar to 1,2-dihydroquinolines, used as antioxidants and photostabilizers, can be modified through hydrogen chloride treatment to produce mono- and di-chlorinated amines, demonstrating the compound's versatile reactivity and potential applications in material science (Cardellini et al., 1994).
Green Synthesis
Efforts have been made towards green chemistry approaches, leading to the synthesis of novel quinoxaline sulfonamides with antibacterial activity, showcasing an eco-friendly method that could be applicable for the synthesis of related quinoline derivatives (Alavi et al., 2017).
Therapeutic Potential
Antimicrobial Activity
The synthesis and evaluation of quinoline derivatives have shown significant antimicrobial efficacy, suggesting their potential as novel therapeutic agents. These compounds have been tested against a variety of bacterial strains and have shown promising results, pointing towards their applicability in developing new antimicrobials (IOSR Journals et al., 2012).
Antioxidant Activity
Research into selenium-containing quinolines has highlighted their significant antioxidant potential. These compounds have been synthesized and tested in vitro, revealing their ability to scavenge free radicals and protect against oxidative stress, which is crucial for therapeutic applications targeting diseases associated with oxidative damage (Bocchini et al., 2020).
Material Science Applications
Photovoltaic Properties
Studies on the photovoltaic properties of quinoline derivatives have demonstrated their potential in organic–inorganic photodiode fabrication. These compounds have been used to develop heterojunction diodes with promising rectification behavior and photovoltaic properties, indicating their utility in solar energy conversion and electronic device fabrication (Zeyada et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Quinoline derivatives are a topic of ongoing research, due to their diverse biological activities and potential applications in medicine. Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMCRNGUZIYAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)
![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)

![N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide](/img/structure/B2724329.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2724332.png)
![N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724333.png)
![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2724335.png)
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)


![3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2724344.png)
